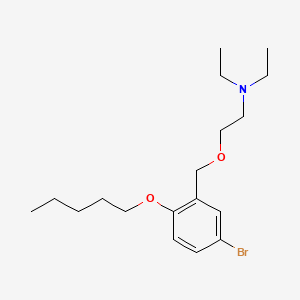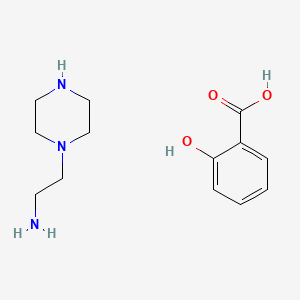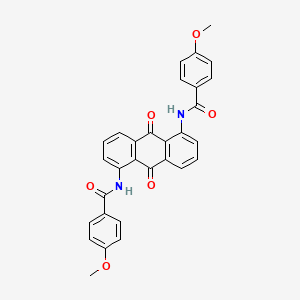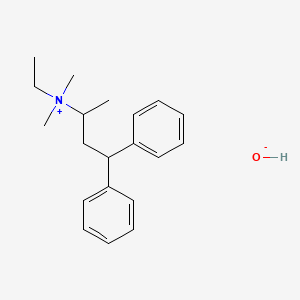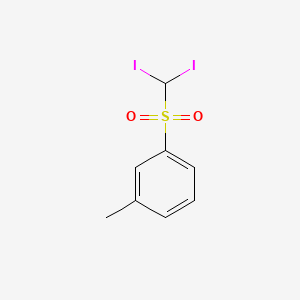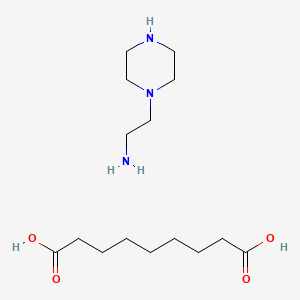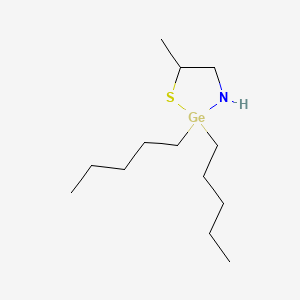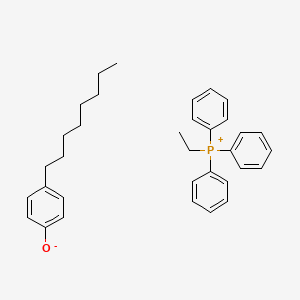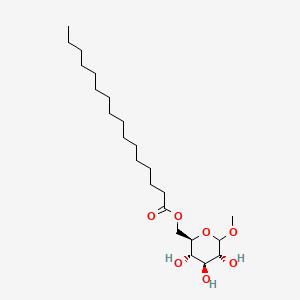
D-Glucopyranoside methyl 6-palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucopyranoside methyl 6-palmitate is a chemical compound that belongs to the class of glucosides. It is a derivative of glucose where the hydroxyl group at the sixth position is esterified with palmitic acid. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranoside methyl 6-palmitate typically involves the esterification of methyl glucopyranoside with palmitic acid. This reaction can be catalyzed by enzymes such as β-glucosidase in organic solvents or ionic liquids. The reaction conditions often include a temperature of around 30°C and the use of co-solvent mixtures to enhance the yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic processes. The use of engineered enzymes and optimized reaction conditions can lead to higher yields and more efficient production .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucopyranoside methyl 6-palmitate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranoside ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of glucopyranoside ketones or aldehydes.
Reduction: Formation of glucopyranoside alcohols.
Substitution: Formation of various substituted glucopyranosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Glucopyranoside methyl 6-palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: Employed in studies of glucose transport and metabolism due to its structural similarity to glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other amphiphilic compounds.
Mecanismo De Acción
The mechanism of action of D-Glucopyranoside methyl 6-palmitate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes involved in carbohydrate metabolism.
Pathways Involved: It can influence pathways related to glucose transport and utilization, potentially affecting cellular energy production and metabolic processes.
Comparación Con Compuestos Similares
Methyl α-D-glucopyranoside: A similar compound where the hydroxyl group at the sixth position is not esterified.
Methyl β-D-glucopyranoside: Another glucoside derivative with a different anomeric configuration.
Octyl β-D-glucopyranoside: A glucoside with a longer alkyl chain, used as a surfactant.
Uniqueness: D-Glucopyranoside methyl 6-palmitate is unique due to its specific esterification with palmitic acid, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
82977-41-1 |
|---|---|
Fórmula molecular |
C23H44O7 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C23H44O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(24)29-17-18-20(25)21(26)22(27)23(28-2)30-18/h18,20-23,25-27H,3-17H2,1-2H3/t18-,20-,21+,22-,23?/m1/s1 |
Clave InChI |
SJKQXPHDQOGXOL-HZKCKKNMSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



